Enantiomeric Excess: >99% ee Achievable via Enzymatic Reduction vs. Racemic Mixture
The (R)-enantiomer of benzyl 3-hydroxypiperidine-1-carboxylate can be produced with an enantiomeric excess (ee) of at least 99% using an oxidoreductase-catalyzed asymmetric reduction of the corresponding 3-piperidone derivative [1]. This represents a near-quantitative stereochemical purity, in stark contrast to a racemic mixture which contains equal amounts of (R)- and (S)-enantiomers (0% ee).
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | Racemic benzyl 3-hydroxypiperidine-1-carboxylate (0% ee) |
| Quantified Difference | ≥99% ee absolute difference |
| Conditions | Enzymatic reduction using oxidoreductase (SEQ ID NO:1-9), NADH/NADPH cofactor, 2-propanol cosubstrate [1] |
Why This Matters
Procurement of a defined, high-ee enantiomer eliminates the need for costly and low-yielding chiral resolution steps, directly improving downstream synthetic efficiency and product purity.
- [1] Bertolini, G., & Magri', P. (2015). PROCESS FOR PRODUCING CHIRAL 1 - SUBSTITUTED 2 - PIPERIDINOLS EMPLOYING OXIDOREDUCTASES. U.S. Patent Application No. 20150275249, Example 1; claim 10. View Source
